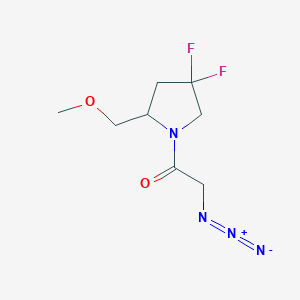![molecular formula C12H20ClNO2 B1493267 2-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one CAS No. 2098072-16-1](/img/structure/B1493267.png)
2-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one
Descripción general
Descripción
2-Chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one, also known as CHOB, is a synthetic organic compound which is used in various scientific research applications. It is a heterocyclic compound containing a nitrogen atom and a chlorine atom, and is classified as an oxazepinone. CHOB is a white crystalline solid with a melting point of 166-167°C. It is soluble in organic solvents such as ethanol and acetone, and is insoluble in water.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
The synthesis of novel heterocyclic compounds, including benzimidazole-tethered oxazepine hybrids, has been reported with good to excellent yields. These compounds, derived from N-alkylated benzimidazole carboxaldehydes, exhibit potential for applications in nonlinear optical (NLO) technologies due to their favorable electronic and structural properties. Computational studies, including density functional theory (DFT) and natural bond orbital (NBO) analysis, have elucidated their charge distributions and molecular structures, further highlighting their utility in NLO applications (Almansour et al., 2016).
Antibacterial and Anticancer Agents
Benzoxepine-1,2,3-triazole hybrids have been synthesized using a Cu-catalyzed azide–alkyne cycloaddition strategy, displaying significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Additionally, these compounds have demonstrated cytotoxicity against lung and colon cancer cell lines, suggesting their potential as therapeutic agents (Kuntala et al., 2015).
Neuroleptic Agents
The synthesis of 1,5-benzothia/oxazepines as potential neuroleptic agents involves new compounds that have been evaluated for their neuroleptic activity. These synthesized compounds, confirmed by various spectroscopic methods, may contribute to the development of new treatments for neurological disorders (Bajaj et al., 2003).
Novel Fused Pentacyclic Systems
Research on dibenzo[d,e][1,4]diazepin derivatives led to the synthesis of novel fused pentacyclic systems. These compounds are notable for their unique structural features, which could have implications for developing new pharmaceuticals or materials with specialized properties (Ukhin et al., 2011).
Antioxidant Activity
Derivatives of 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one have been synthesized and evaluated for their antioxidant activities. These compounds, bearing different amino acids, exhibited significant antioxidant activities, which vary based on the functional groups present. Such findings underscore their potential for developing new antioxidant therapies (Kumar et al., 2009).
Mecanismo De Acción
Target of Action
Without specific studies, it’s hard to predict the exact targets of this compound. Heterocyclic compounds are often bioactive and can interact with various biological targets such as enzymes, receptors, and DNA .
Mode of Action
The mode of action would depend on the specific target. For instance, if the compound were to interact with an enzyme, it could act as an inhibitor or activator, altering the enzyme’s activity .
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Many bioactive heterocyclic compounds are involved in pathways related to signal transduction, metabolism, or gene expression .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and properties. Factors such as solubility, stability, and size can influence its absorption, distribution, metabolism, and excretion (ADME). For instance, the presence of the 1,4-oxazepine ring could influence these properties .
Result of Action
The molecular and cellular effects would depend on the compound’s specific targets and mode of action. Potential effects could range from altered cellular signaling to changes in gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s interactions with its targets .
Propiedades
IUPAC Name |
1-(3,5,5a,6,7,8,9,9a-octahydro-2H-benzo[e][1,4]oxazepin-1-yl)-2-chloropropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO2/c1-9(13)12(15)14-6-7-16-8-10-4-2-3-5-11(10)14/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLVLJIPQVETNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC2C1CCCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



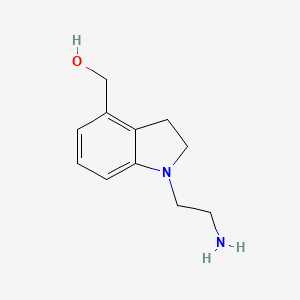



![3a-(Methoxymethyl)octahydrocyclopenta[c]pyrrole](/img/structure/B1493191.png)
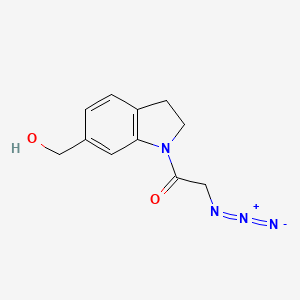
![Azetidin-3-yl(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone](/img/structure/B1493194.png)
![2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1493195.png)
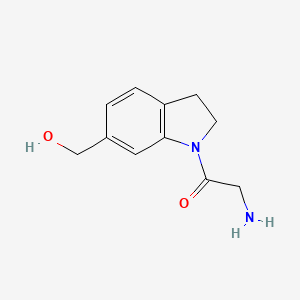
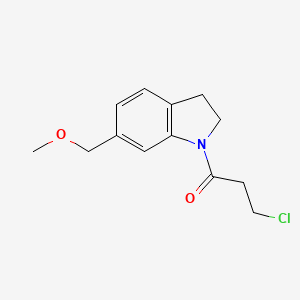
![1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1493202.png)
![2-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1493204.png)
![3-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1493206.png)
